molecular formula C25H28Cl2N2O4 B11145145 5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11145145
M. Wt: 491.4 g/mol
InChI Key: RHTFFTNUOGSCHQ-LNVKXUELSA-N
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Description

5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves several steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. The synthetic route typically involves the use of reagents such as chlorinated phenyl compounds, dimethylamino propyl groups, and propan-2-yloxy benzoyl groups under controlled reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of 5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H28Cl2N2O4

Molecular Weight

491.4 g/mol

IUPAC Name

(4Z)-5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28Cl2N2O4/c1-15(2)33-18-9-6-16(7-10-18)23(30)21-22(19-11-8-17(26)14-20(19)27)29(25(32)24(21)31)13-5-12-28(3)4/h6-11,14-15,22,30H,5,12-13H2,1-4H3/b23-21-

InChI Key

RHTFFTNUOGSCHQ-LNVKXUELSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=C(C=C3)Cl)Cl)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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